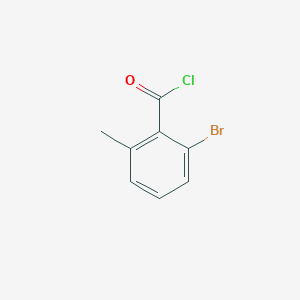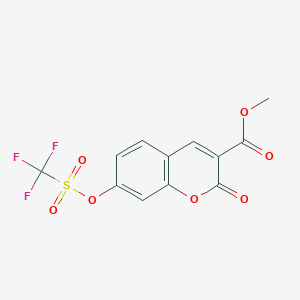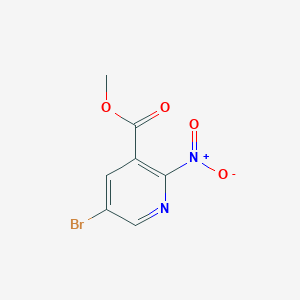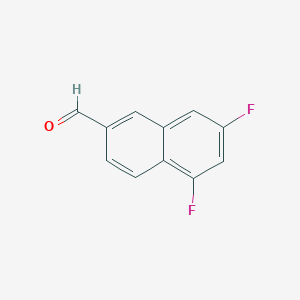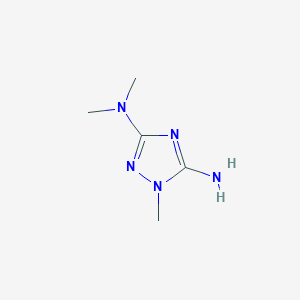
N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine: is a chemical compound that belongs to the triazole family Triazoles are five-membered ring compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions:
Dehydrogenation Reaction: One method involves the dehydrogenation of methyl chloroformate to produce 3,5-dimethyl-1,2,4-triazole.
Reaction with Ketones: Another method involves the reaction of trimethyl-1,2,4-triazole benzene hydrochloride with ketones.
Industrial Production Methods: Industrial production methods for N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds.
科学的研究の応用
Chemistry:
Synthesis of Bioactive Molecules: N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is used as an intermediate in the synthesis of bioactive molecules, including inhibitors of DNA synthesis.
Biology:
Antitumor Agents:
Medicine:
DNA Synthesis Inhibition: It serves as an inhibitor of DNA synthesis, which can be useful in various medical research applications.
Industry:
作用機序
The mechanism of action of N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as DNA. By inhibiting DNA synthesis, the compound can interfere with cellular processes, leading to its potential use as an antitumor agent . The specific pathways and molecular targets involved in its action are subjects of ongoing research.
類似化合物との比較
1H-1,2,4-Triazole-3,5-diamine: A related compound with similar structural features.
3,5-Diamino-1,2,4-triazole: Another triazole derivative with applications in DNA synthesis inhibition.
特性
分子式 |
C5H11N5 |
|---|---|
分子量 |
141.18 g/mol |
IUPAC名 |
3-N,3-N,1-trimethyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H11N5/c1-9(2)5-7-4(6)10(3)8-5/h1-3H3,(H2,6,7,8) |
InChIキー |
ZXPBHRLMUJHRAM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=N1)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



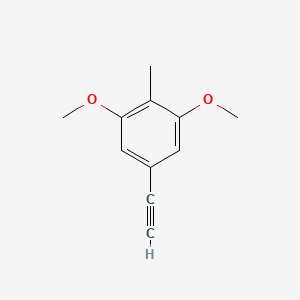

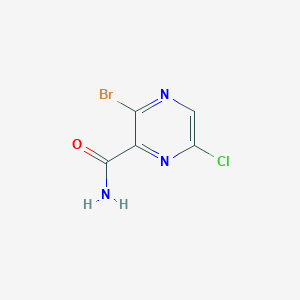
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
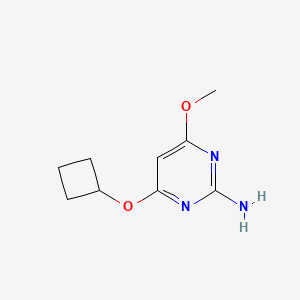
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)

